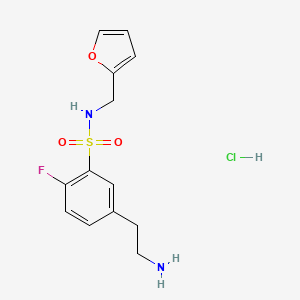![molecular formula C13H18FNO B2793742 [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol CAS No. 1823557-50-1](/img/structure/B2793742.png)
[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol, also known as FPEPM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol has been shown to have a modulatory effect on the dopamine system, which could have implications for the treatment of addiction and other psychiatric disorders. In pharmacology, [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol has been studied for its potential as a tool compound for the development of new drugs that target G protein-coupled receptors. In medicinal chemistry, [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol has been investigated for its potential as a scaffold for the design of new drugs that target a variety of biological targets.
Wirkmechanismus
[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol is believed to exert its effects by binding to and modulating the activity of G protein-coupled receptors, which are involved in a wide range of physiological processes. Specifically, [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward, motivation, and movement. By modulating the activity of this receptor, [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol could have implications for the treatment of addiction and other psychiatric disorders.
Biochemical and Physiological Effects
[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of cyclic AMP production, and the activation of G protein-coupled receptor signaling pathways. These effects could have implications for the treatment of addiction, depression, and other psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol is its ability to selectively modulate the activity of specific G protein-coupled receptors, which makes it a valuable tool compound for the study of these receptors. However, one limitation of [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
Zukünftige Richtungen
There are a number of potential future directions for research on [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol, including the development of new drugs that target G protein-coupled receptors, the investigation of its effects on other neurotransmitter systems, and the study of its potential as a therapeutic agent for the treatment of addiction, depression, and other psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol, as well as its potential limitations and side effects.
Synthesemethoden
[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol can be synthesized through a multi-step process that involves the reaction of 3-fluoropyrrolidine with benzylmagnesium chloride, followed by the reduction of the resulting compound with lithium aluminum hydride. The final step involves the protection of the resulting alcohol with trimethylsilyl chloride, which yields [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol as a white solid.
Eigenschaften
IUPAC Name |
[3-fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-11(12-5-3-2-4-6-12)15-8-7-13(14,9-15)10-16/h2-6,11,16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNXOUBVUWLALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)(CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(4-chloro-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B2793660.png)
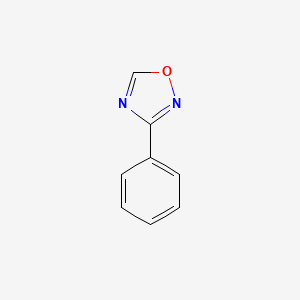
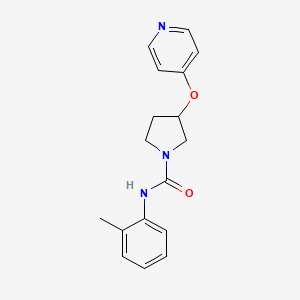
methanone](/img/structure/B2793666.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2793667.png)
![5-(3-{3-[(methylsulfonyl)amino]phenyl}-5-thien-2-yl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid](/img/structure/B2793670.png)
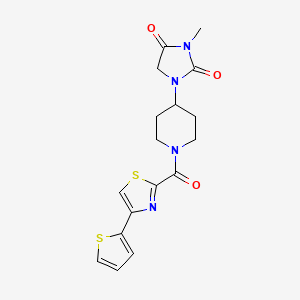
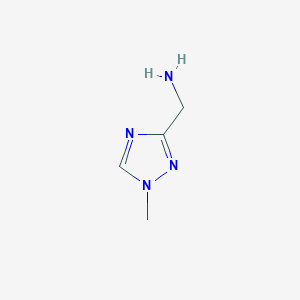
![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2793674.png)

![(1s,3s)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2793677.png)
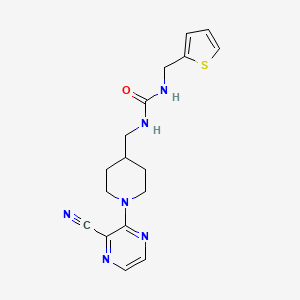
![N-(2-methoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2793680.png)
